1H-Indenol
Overview
Description
1H-Indenol, also known as 1-Indanol or 2,3-dihydro-1H-inden-1-ol, is a chemical compound with the molecular formula C9H10O . It has a molecular weight of 134.1751 . Other names for this compound include 1-Indanole, 1-Hydroxyhydrindene, and Indan-1-ol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research for many years. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . One commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon indene ring attached to a hydroxyl group . The exact structure can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in an intermolecular enantioselective N-alkylation reaction, which is enabled by cooperative rhodium and chiral phosphoric acid catalyzed N−H bond insertion .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 134.1751 . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Synthesis and Biomedical Applications :
- Tsukamoto, Ueno, and Kondo (2007) described a palladium(0)-catalyzed synthesis method for biologically important indenes, including 1H-Indenol. This method facilitates the preparation of unsymmetrically substituted 1H-indenes, which were previously difficult to synthesize. Such compounds have potential applications in combinatorial chemistry and drug discovery (Tsukamoto, Ueno, & Kondo, 2007).
Metabolomics and Biofluid Analysis :
- Beckonert et al. (2007) discussed the use of 1H NMR spectroscopy, including techniques that monitor this compound, in metabolic profiling and metabonomics. This is crucial for understanding the biochemical effects of diseases, toxins, and drugs on biological systems, such as in clinical diagnostics and toxicological studies (Beckonert et al., 2007).
Antioxidant and Antibacterial Properties :
- Taktouk et al. (2014) reported the successful synthesis of new indenols with potent antioxidant and antibacterial activities. These compounds show potential as drug candidates due to their efficacy in scavenging free radicals and inhibiting pathogenic bacteria (Taktouk et al., 2014).
Chemical Analysis and Phenotyping :
- Soininen et al. (2009) demonstrated the use of 1H NMR, including analysis of this compound, in high-throughput metabonomic studies for systemic metabolism phenotyping. This technique is significant for large-scale clinical and epidemiological studies (Soininen et al., 2009).
Synthetic Methodology Development :
- Patureau, Besset, Kuhl, and Glorius (2011) achieved the synthesis of indenols through Rh-catalyzed C-H bond activation in aryl ketones. This represents a significant advancement in the synthetic methodology for functionalized fulvenes and indenols (Patureau et al., 2011).
Properties
IUPAC Name |
1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRSKZMCJVFUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021258 | |
Record name | (+/-)-1H-Inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56631-57-3, 61463-21-6 | |
Record name | 1-Indenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056631573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-1H-Inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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